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molecular formula C7H14O2 B189060 2-(Cyclopentyloxy)ethanol CAS No. 1819-34-7

2-(Cyclopentyloxy)ethanol

Cat. No. B189060
M. Wt: 130.18 g/mol
InChI Key: GEPSFEKIUIROFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515814

Procedure details

200 g (2.32 mols) of cyclopentanol, 38.5 cc (0.77 mol) of ethylene oxide and 2.3 g (0.1 g atom) of sodium metal are introduced at 0° C. into a 500 ml autoclave. The mixture is then heated for 4 hours at 75° C. The autoclave is left to cool and the reaction mixture is then distilled. This gives the title compound, which boils at 90°-92° C. under a pressure of 15 mm Hg.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]1[O:9][CH2:8]1.[Na]>>[CH:1]1([O:6][CH2:7][CH2:8][OH:9])[CH2:5][CH2:4][CH2:3][CH2:2]1 |^1:9|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
38.5 mL
Type
reactant
Smiles
C1CO1
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The autoclave is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is then distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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